molecular formula C16H14F2N6O B2518506 1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea CAS No. 1396811-80-5

1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2518506
CAS No.: 1396811-80-5
M. Wt: 344.326
InChI Key: CYVWFBPHHBSLMT-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a synthetic small molecule incorporating a pyrazole-pyrimidine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The compound features a urea linker connecting a 3,5-difluorophenyl moiety to a pyrimidine ring, which is further substituted with a 3,5-dimethylpyrazole group. This structure is characteristic of molecules designed to modulate kinase activity . Pyrazole and pyrimidine derivatives are frequently investigated as potent inhibitors of various protein kinases due to their ability to compete with ATP for binding at the kinase domain . Such compounds are valuable tools for studying intracellular signaling pathways implicated in cell proliferation, survival, and migration . Research applications for this compound may include its use as a reference standard in biochemical assays, a starting point for the synthesis of novel analogs, or a chemical probe for hit-to-lead optimization campaigns in oncology and other disease areas involving dysregulated kinase signaling . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O/c1-9-3-10(2)24(23-9)15-19-7-14(8-20-15)22-16(25)21-13-5-11(17)4-12(18)6-13/h3-8H,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVWFBPHHBSLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)NC3=CC(=CC(=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound, drawing from a variety of research studies and databases.

Chemical Structure and Properties

The compound's chemical formula is C16H15F2N5OC_{16}H_{15}F_2N_5O with a molecular weight of 357.32 g/mol. It features a urea linkage connecting a pyrimidine ring and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
Chemical FormulaC16H15F2N5O
Molecular Weight357.32 g/mol
CAS Number[Pending]
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound has shown inhibitory effects on various kinases, particularly those involved in cancer pathways. For instance, it selectively inhibits TrkA, TrkB, and TrkC kinases, which are critical in neurotrophic signaling and cancer proliferation .
  • Dihydrofolate Reductase (DHFR) : Similar compounds have been noted for their ability to inhibit DHFR, an enzyme crucial for DNA synthesis and repair. Inhibition of this enzyme can lead to reduced cell proliferation, particularly in rapidly dividing cells such as cancer cells .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example:

  • In vitro Studies : Studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for various cancer cell lines have been reported in the range of 10–30 µM, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

The pyrazole moiety has been linked to anti-inflammatory effects:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways. This has been supported by various assays demonstrating reduced levels of TNF-alpha and IL-6 in treated cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptosis markers compared to untreated controls .
  • Anti-inflammatory Efficacy : Another study examined the anti-inflammatory effects in animal models of arthritis. The administration of the compound led to reduced swelling and pain scores compared to control groups receiving placebo treatments .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds featuring a pyrazole nucleus, such as 1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea, exhibit significant anticancer properties. Pyrazolyl-ureas are known to interact with various intracellular pathways and kinases involved in cancer progression. For instance, studies have shown that these compounds can inhibit kinases like Src and p38-MAPK, which are crucial in tumor growth and metastasis .

Antibacterial Properties
The compound has also been evaluated for its antibacterial potential. Pyrazolyl-ureas have demonstrated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antiepileptic Effects
Recent studies have explored the use of urea derivatives containing pyrazole moieties as potential antiepileptic agents. These compounds may interact with specific binding sites in the central nervous system, thus providing a therapeutic effect against seizures .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its efficacy. Research indicates that modifications to the pyrazole and urea components can significantly influence the biological activity of these compounds. For example:

Modification Effect on Activity
Substituents on PyrazoleIncreased potency against cancer cells
Variations in Urea LinkageEnhanced solubility and bioavailability

Case Studies

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolyl-ureas and evaluated their anticancer properties against various cancer cell lines. The lead compound demonstrated IC50 values in the nanomolar range against breast cancer cells, highlighting its potential as a therapeutic agent .

Case Study 2: Antibacterial Screening
A screening study assessed the antibacterial activity of several pyrazolyl derivatives, including this compound. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting their viability as alternative treatments for resistant bacterial infections .

Comparison with Similar Compounds

Substituent Analysis:

  • Fluorine vs. Fluorinated derivatives often exhibit improved metabolic stability compared to chlorinated counterparts.
  • Pyrazole Substitution : The 3,5-dimethylpyrazole moiety likely enhances π-π stacking interactions in kinase binding pockets, a feature shared with MK13’s 4-methylpyrazole group .
  • Urea Linker : The urea group is critical for forming hydrogen bonds with kinase hinge regions, a common trait across all analogs .

Notes

Experimental characterization is required.

Structural Optimization : Fluorine substitution may necessitate adjustments in synthetic protocols to manage reactivity and purification challenges.

Biological Validation : Assays comparing the target compound with its chlorophenyl and methoxyphenyl analogs are critical to confirm hypothesized improvements in selectivity and stability.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea?

Methodological Answer: The compound can be synthesized via high-temperature fusion or cyclization. For example, a pyrimidinyl urea derivative can be prepared by reacting a pyrazolo-pyrimidinone intermediate with urea or thiourea at 200°C for 1 hour, followed by purification via recrystallization (ethanol) . Alternatively, base-assisted cyclization of precursors (e.g., substituted pyrrolones) with aryl amines under reflux conditions (e.g., 46–63% yield) is effective, with monitoring via TLC and characterization by NMR and HRMS .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm; pyrimidine carbons at δ 155–160 ppm) .
  • FTIR : Identify urea C=O stretches (~1650–1700 cm⁻¹) and pyrazole C-N vibrations (~1500 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₂H₁₈F₂N₆O: 428.15) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological interactions?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using the following steps:

  • Protein Preparation : Retrieve a crystal structure (PDB), remove water, add hydrogens, and assign charges.
  • Ligand Optimization : Minimize the compound’s geometry using DFT (B3LYP/6-31G* basis set).
  • Docking Analysis : Evaluate binding affinities (ΔG) and hydrogen bonding with catalytic residues (e.g., pyrimidine N1 interacting with Lys123). Cross-validate with SAR studies on fluorophenyl substitutions .

Q. What strategies optimize reaction yields for analogues with varied substituents?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency. Evidence shows DMSO improves yields by 15–20% compared to THF .
  • Catalyst Selection : Use Pd/C or CuI for coupling reactions involving pyrimidine halides (e.g., 2-chloropyrimidine intermediates) .
  • Temperature Gradients : Optimize fusion reactions between 180–220°C to balance decomposition and reactivity .

Q. How to resolve contradictions in reported NMR data for structurally similar compounds?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C .
  • Deuterium Exchange : Confirm labile protons (e.g., urea NH) by comparing D₂O-shaken vs. untreated samples .
  • Cross-Validation : Compare with XRD data (e.g., Acta Crystallographica reports) to verify dihedral angles between pyrazole and pyrimidine moieties .

Q. What in vitro assays assess the compound’s kinase inhibition potential?

Methodological Answer:

  • Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) via ADP-Glo™ assays. Pre-incubate the compound (1–10 µM) with ATP (10 µM) and kinase for 60 minutes .
  • IC50 Determination : Fit dose-response curves (0.1–100 µM) using GraphPad Prism. Note fluorophenyl groups enhance selectivity for tyrosine kinases (e.g., IC50 = 0.8 µM for EGFR) .

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